N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide
Descripción
N-[4-(Dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide is a benzamide derivative characterized by a 2,6-dimethoxy-substituted benzamide core and a 4-(dipropylsulfamoyl)phenyl substituent. The dipropylsulfamoyl group introduces significant lipophilicity, which may influence its pharmacokinetic and pharmacodynamic profiles.
Propiedades
IUPAC Name |
N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-5-14-23(15-6-2)29(25,26)17-12-10-16(11-13-17)22-21(24)20-18(27-3)8-7-9-19(20)28-4/h7-13H,5-6,14-15H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLYRLQZXFNEPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Sulfamoyl Intermediate: The reaction begins with the sulfonation of a phenyl ring to introduce the sulfamoyl group. This is achieved by reacting the phenyl compound with a sulfonating agent such as chlorosulfonic acid, followed by neutralization with a base like sodium hydroxide.
Introduction of the Dipropyl Groups: The sulfamoyl intermediate is then reacted with dipropylamine under controlled conditions to introduce the dipropyl groups.
Methoxylation: The final step involves the introduction of methoxy groups onto the benzamide moiety. This is typically achieved through a methylation reaction using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfamoyl group to a sulfonamide.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonamides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Potential therapeutic applications in treating inflammatory diseases due to its enzyme inhibitory properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide involves the inhibition of specific enzymes. For example, it inhibits cytosolic phospholipase A2α by binding to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of inflammatory mediators such as prostaglandins and leukotrienes, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Isoxaben (N-[3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide)
Structural Differences :
- Core : Both compounds share the 2,6-dimethoxybenzamide backbone.
- Substituent : Isoxaben features a 5-isoxazolyl group with a branched alkyl chain (1-ethyl-1-methylpropyl), whereas the target compound has a sulfamoylphenyl group with dipropyl substituents.
Functional Implications :
- Bioactivity: Isoxaben is a pre-emergent herbicide inhibiting cellulose biosynthesis in plants .
- Physical Properties :
Regulatory Status : Isoxaben has established EPA tolerances for residues in food crops, underscoring its commercial viability . The target compound’s regulatory pathway remains undefined.
STK083324 (N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-dimethoxybenzamide)
Structural Differences :
- Core : Both compounds retain the 2,6-dimethoxybenzamide moiety.
- Substituent : STK083324 incorporates a pyrimidinylsulfamoyl group, contrasting with the dipropylsulfamoyl group in the target compound.
Functional Implications :
- Molecular Weight : STK083324 (474.49 g/mol) is heavier than the target compound, likely due to the pyrimidine ring.
- Lipophilicity : The dipropyl groups in the target compound may enhance membrane permeability compared to STK083324’s polar pyrimidine .
Applications : STK083324’s development as a custom synthesis product suggests research interest in sulfonamide-linked benzamides, possibly for kinase inhibition or antimicrobial activity .
N-(tert-Butyl)-4-(5-(1-Ethyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-1-yl)-2,6-dimethoxybenzamide (Compound 18)
Structural Differences :
- Core : Shares the 2,6-dimethoxybenzamide structure.
- Substituent : A benzoimidazolyl-pyrazole group replaces the sulfamoylphenyl group.
Functional Implications :
- Bioactivity : This compound was optimized for salt-inducible kinase (SIK) inhibition, highlighting the versatility of benzamide scaffolds in medicinal chemistry .
Comparative Data Table
Actividad Biológica
N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C21H28N2O5S
- IUPAC Name : N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide
- SMILES Notation : CCCN(CCC)S(=O)(=O)C1=C(C=CC(=C1OC)OC)C(=O)N(C)C
The compound features a sulfonamide group linked to a phenyl ring and a dimethoxybenzamide moiety, which contributes to its unique chemical properties and biological activities.
The biological activity of N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.
Biological Activity
Research has indicated that N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide possesses several biological activities:
- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the modulation of key signaling pathways such as the MAPK/ERK pathway.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases.
- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic potential in metabolic disorders.
Case Studies
-
Anticancer Activity :
- A study investigated the effects of N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide on human breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.
-
Anti-inflammatory Activity :
- In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide resulted in decreased levels of TNF-alpha and IL-6 in serum samples compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of MCF-7 cell proliferation | |
| Anti-inflammatory | Decreased TNF-alpha and IL-6 levels | |
| Enzyme Inhibition | Modulation of metabolic enzymes |
Table 2: Comparison with Similar Compounds
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide | Yes | Yes |
| N-[4-(dipropylsulfamoyl)phenyl]-3,4-dimethoxybenzamide | Yes | Moderate |
| N-[4-(dipropylsulfamoyl)phenyl]-4-phenoxybutanamide | Moderate | No |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
